molecular formula C11H15Cl2N5 B122775 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide CAS No. 537-21-3

1-(3,4-Dichlorophenyl)-5-isopropylbiguanide

Cat. No. B122775
CAS RN: 537-21-3
M. Wt: 288.17 g/mol
InChI Key: ISZNZKHCRKXXAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves specific transformations and protecting groups. For instance, the Baker-Venkatraman transformation is employed to synthesize 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones using NaOH in dimethylsulfoxide . Another synthesis method reported is the modified H-phosphonate approach, where a 1-(4-chlorophenyl) group is used as a protecting group for the synthesis of 3',5'-cyclic diguanylic acid . These methods indicate that chlorophenyl compounds can be synthesized through regiospecific reactions and may require specific conditions or protecting groups to ensure the desired product is obtained.

Molecular Structure Analysis

The molecular structure of chlorophenyl-related compounds is determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass spectrometry . Single-crystal X-ray analysis is also mentioned as a crucial method for unambiguous structure determination, especially when spectroscopic techniques alone do not suffice . These analytical methods are essential for confirming the structure of synthesized compounds, including those with chlorophenyl moieties.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide. However, the synthesis of related compounds suggests that chlorophenyl groups can participate in various chemical reactions, and their presence may influence the reactivity and outcome of the synthetic process .

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide, they do provide insights into the properties of similar compounds. For example, the antibacterial efficacy of synthesized compounds against gram-negative and gram-positive bacteria is evaluated, indicating potential applications in the development of antibacterial agents . The crystallization behavior and the formation of hydrogen-bonded dimers in the solid state are also discussed, which can influence the physical properties of these compounds .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, a related compound, was examined using X-ray diffraction, revealing its U-shaped organic cation and coordination details (Brown, 1967).

Receptor Agonist Properties

1-(m-Chlorophenyl)-biguanide (mCPBG) has been identified as a potent high-affinity 5-HT3 receptor agonist, demonstrating significant pharmacological effects in various models (Kilpatrick et al., 1990).

Antibacterial Activity

Related compounds, such as 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, have been identified as potent antibacterial agents with specific activity against anaerobic bacteria, demonstrating the potential for similar applications in related chemicals (Dickens et al., 1991).

Herbicide Bioavailability

Research on diuron, a compound with a similar 3,4-dichlorophenyl component, explored its bioavailability in different soil types, indicating a potential area of application in agriculture (Inoue et al., 2009).

Coordination Compounds with Metals

1-(p-chlorophenyl)-5-isopropylbiguanide, a structurally related compound, has been used to form coordination compounds with nickel, indicating potential use in materials science or catalysis (Spacu et al., 1968).

Drug Discovery and Pharmacology

Compounds with a chlorophenyl component have been explored as nonpeptidic drug leads and pharmacological research tools, suggesting similar possibilities for 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide (Croston et al., 2002).

Antimalarial Agent Synthesis

Isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a compound with a structural similarity, has been synthesized and evaluated as a potential antimalarial agent, which could indicate a research path for 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide (Warner et al., 1977).

Monoamine Oxidase Inhibition

A compound featuring a 3,4-dichlorophenyl component demonstrated notable inhibition of monoamine oxidase (MAO) B, suggesting potential applications in neurodegenerative disorders (Efimova et al., 2023).

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. This could include investigating its mechanism of action, pharmacokinetics, and potential therapeutic applications .

properties

IUPAC Name

1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZNZKHCRKXXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine

CAS RN

537-21-3
Record name Chlorproguanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorproguanil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Haseman, NY Choksi, DG Allen, RR Tice… - 2005 - ntp.niehs.nih.gov
An analysis was conducted to estimate the likelihood of underclassifying ocular corrosives or severe irritants as nonsevere irritants or overclassifying ocular nonsevere irritants and …
Number of citations: 3 ntp.niehs.nih.gov
M Nateghpour - 1991 - search.proquest.com
The main aims of this study were focussed on the development of halofantrine resistance in Plasmodium falciparum in vitro, determination of the pattern of cross-resistance in …
Number of citations: 4 search.proquest.com
M Demodicosis - Springer
Number of citations: 0

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